![molecular formula C17H15N5O B044211 艾司佐匹克隆 CAS No. 478081-98-0](/img/structure/B44211.png)
艾司佐匹克隆
描述
Isozaleplon is a sedative/hypnotic, mainly used for insomnia . It belongs to the group of medicines called central nervous system (CNS) depressants, which slows down the nervous system . Isozaleplon interacts with the GABA receptor complex and shares some of the pharmacological properties of the benzodiazepines .
Synthesis Analysis
The synthesis of Isozaleplon was based on Suzuki-Miyaura cross-coupling reaction of the corresponding boronic acids and/or boronates, mainly with 5-chloropyrazolo[1,5-a]pyrimidin-3-carbonitrile .Molecular Structure Analysis
Isozaleplon has a chemical formula of C17H15N5O . Its exact mass is 305.13 and its molecular weight is 305.341 . The elemental analysis shows that it contains 66.87% Carbon, 4.95% Hydrogen, 22.94% Nitrogen, and 5.24% Oxygen .科学研究应用
- Clinical Use : It has a short half-life of about one hour, making it suitable for individuals who have difficulty falling asleep but need to wake up early .
- Findings : Zaleplon and indiplon modulate γ3-containing receptors as efficaciously as γ2-containing receptors, suggesting potential therapeutic effects via these γ3-containing receptors. Eszopiclone also affects γ3-containing receptors .
Insomnia Treatment
Selective Modulation of GABA A Receptors
作用机制
Target of Action
Isozaleplon, also known as Zaleplon, is a nonbenzodiazepine hypnotic from the pyrazolopyrimidine class . It primarily targets the gamma-aminobutyric acid-benzodiazepine (GABA B Z) receptor complex . This receptor complex plays a crucial role in inhibitory neurotransmission in the central nervous system .
Mode of Action
Isozaleplon exerts its action through subunit modulation of the GABA B Z receptor chloride channel macromolecular complex . It binds selectively to the brain omega-1 receptor located on the alpha subunit of the GABA-A/chloride ion channel receptor complex and potentiates t-butyl-bicyclophosphorothionate (TBPS) binding . This interaction enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, muscle relaxant, and anticonvulsive effects .
Biochemical Pathways
It is known that isozaleplon modulates the gabaergic neurotransmission pathway by enhancing the effects of gaba at the gaba-a receptor . This modulation results in increased inhibitory neurotransmission, which contributes to the drug’s hypnotic effects .
Pharmacokinetics
Isozaleplon is primarily metabolized by the liver and undergoes significant presystemic metabolism . After oral administration, Isozaleplon is extensively metabolized, with less than 1% of the dose excreted unchanged in urine . The apparent elimination half-life of Isozaleplon is significantly shorter than that of other hypnotics, making it suitable for short-term treatment of insomnia .
Result of Action
The molecular and cellular effects of Isozaleplon’s action primarily involve the potentiation of GABAergic inhibition of neurotransmission in the central nervous system . This results in a decrease in neuronal excitability and an increase in sedative effects, thereby helping to induce sleep .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Isozaleplon. For instance, hypoxia can affect the pharmacokinetics and metabolism of Isozaleplon . Hypoxia can inhibit the protein expression and activities of CYP3A1/2, the main metabolic enzyme of Isozaleplon, resulting in a reduction of the metabolic rate of the drug and enhancement of the systematic exposure . This suggests that environmental conditions, such as oxygen levels, can significantly impact the effectiveness and safety of Isozaleplon .
安全和危害
Isozaleplon may cause a severe allergic reaction . Some people using this medicine have engaged in activity while not fully awake and later had no memory of it . Serious injury or death could occur if you walk or drive while you are not fully awake . It is not recommended for use by anyone younger than 18 years old .
属性
IUPAC Name |
N-[3-(3-cyanopyrazolo[1,5-a]pyrimidin-5-yl)phenyl]-N-ethylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-3-21(12(2)23)15-6-4-5-13(9-15)16-7-8-22-17(20-16)14(10-18)11-19-22/h4-9,11H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUMYMWAIXXLIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C2=NC3=C(C=NN3C=C2)C#N)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197297 | |
Record name | Isozaleplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isozaleplon | |
CAS RN |
478081-98-0 | |
Record name | Isozaleplon | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0478081980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isozaleplon | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ISOZALEPLON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YP251266R0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of synthesizing isozaleplon?
A1: Isozaleplon is identified as a principal impurity in the production of Zaleplon []. By developing methods to synthesize isozaleplon, researchers can better understand its formation during Zaleplon synthesis and potentially refine the manufacturing process to minimize its presence. This is important for ensuring the purity and safety of the Zaleplon drug product.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。